molecular formula C5H4BrNO B1272042 2-Bromo-4-hydroxypyridine CAS No. 36953-40-9

2-Bromo-4-hydroxypyridine

Cat. No. B1272042
CAS RN: 36953-40-9
M. Wt: 174 g/mol
InChI Key: GGXSDQDNOMWAFV-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxypyridine is a compound that exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, as indicated by the disordered proton occupying the O-H and N-H positions equally. This compound crystallizes in the monoclinic space group and forms chains linked by hydrogen bonding, with halogen bonds and π-stacking interactions further stabilizing the structure .

Synthesis Analysis

The synthesis of 2-bromo-4-hydroxypyridine is not directly described in the provided papers. However, related brominated pyridines have been synthesized through various methods, such as Stille coupling, reductive symmetric coupling, and direct bromination . For instance, 5-bromo-2,2'-bipyridine and its derivatives were synthesized using Stille coupling of dibromopyridine with trimethylstannylpyridine . Similarly, 2-bromo-4-iodopyridine was synthesized from 2-bromopyridine using a 'halogen dance' reaction . These methods could potentially be adapted for the synthesis of 2-bromo-4-hydroxypyridine.

Molecular Structure Analysis

The molecular structure of 2-bromo-4-hydroxypyridine has been determined through crystallography, revealing the presence of both tautomeric forms. The crystal structure is stabilized by hydrogen bonding, halogen bonding, and π-stacking interactions, which link the molecules into chains and layers .

Chemical Reactions Analysis

While the specific chemical reactions of 2-bromo-4-hydroxypyridine are not detailed, the reactivity of brominated pyridines has been explored. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry, useful for synthesizing complex molecules like opioids . Brominated pyridines have also been used to prepare aminopyridines, demonstrating the reactivity of bromine atoms towards nucleophiles like ammonia .

Physical and Chemical Properties Analysis

The physical properties of 2-bromo-4-hydroxypyridine, such as its crystalline structure and tautomeric forms, have been characterized . The chemical properties, including its reactivity in multicomponent reactions and potential for substitution reactions, can be inferred from studies on similar brominated pyridines . The halogen atoms in these compounds are reactive and can participate in various chemical transformations, which could be applicable to 2-bromo-4-hydroxypyridine as well.

Scientific Research Applications

Crystal Structure and Bonding

2-Bromo-4-hydroxypyridine demonstrates interesting structural properties, such as the presence of both 4-hydroxypyridine and 4-pyridone tautomers. The compound exhibits hydrogen bonding, which links the molecules into chains, and halogen bonds that further stabilize the structure. This complex bonding behavior is significant for understanding molecular interactions and designing new materials or pharmaceuticals (Monroe & Turnbull, 2019).

Catalytic Applications

In the field of catalysis, 2-Bromo-4-hydroxypyridine has been used in copper-catalyzed N- and O-arylation processes. These reactions are essential for creating complex organic compounds used in pharmaceuticals and other industries. The use of 2-Bromo-4-hydroxypyridine has expanded the scope of aryl halides that can be used in these reactions (Altman & Buchwald, 2007).

Chemical Reactivity and Derivatives

Studies have explored the bromination of 2-Bromo-4-hydroxypyridine and its derivatives, revealing insights into the reactivity of these compounds. The reactions and the resulting products have implications for synthetic chemistry and drug development. Understanding the reactivity patterns helps in designing more efficient synthesis pathways for various chemicals (Kolder & Hertog, 2010).

Pharmaceutical Synthesis

2-Bromo-4-hydroxypyridine plays a role in the synthesis of pharmaceutical compounds. It is used in the Suzuki-Miyaura coupling process to create diarylpyridines, a class of compounds with significant pharmaceutical importance. This process is notable for its selectivity and mild reaction conditions, making it suitable for the synthesis of complex drug molecules (Jeon et al., 2020).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 2-Bromo-4-hydroxypyridine is used to create novel metal complexes. These complexes have potential applications in catalysis, electronics, and photonics. The study of these complexes helps in understanding the electronic properties of materials and designing new materials with desirable characteristics (Yih et al., 2009).

Safety And Hazards

“2-Bromo-4-hydroxypyridine” can cause skin and eye irritation . It’s recommended to avoid dust formation, inhalation, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

2-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSDQDNOMWAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376501
Record name 2-BROMO-4-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxypyridine

CAS RN

36953-40-9
Record name 2-BROMO-4-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JC Monroe, MM Turnbull - Journal of Coordination Chemistry, 2019 - Taylor & Francis
… Copper perchlorate hexahydrate was purchased from JT Baker while 2-bromo-4-hydroxypyridine was purchased from Ark Pharm, Inc.; both were used without further purification. …
Number of citations: 4 www.tandfonline.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
… 2-Bromo-4-ethoxypyridine (VIlI) was prepared from 2-bromo-4-hydroxypyridine as follows: 4 g of 2-bromo-4-hydroxypyridine were reacted with 50 ml of an ethereal diazoethane solution …
Number of citations: 35 onlinelibrary.wiley.com
M Kristl, J Šturm, A Golobič, Z Jagličić, B Dojer - Inorganica Chimica Acta, 2023 - Elsevier
… Another comparable copper complex, reported by Monroe and Turnbull using the ligand 2-bromo-4-hydroxypyridine [40], displays a rather unusual structure with square planar …
Number of citations: 0 www.sciencedirect.com
GD Harzmann, M Neuburger… - European Journal of …, 2013 - Wiley Online Library
… 2-Bromo-4-hydroxypyridine was purchased from Synchem OHG. HI and vinyltrimethylsilane were purchased from Alfa Aesar. H NMR, 13 C NMR, 19 F NMR, 31 P NMR and 11 B NMR …
FL Chiriac, M Iliş, A Madalan, D Manaila-Maximean… - Molecules, 2021 - mdpi.com
This work focuses on the investigation of the liquid crystalline behavior and luminescence properties of the lanthanide complexes of Eu(III), Sm(III) and Tb(III) with N-biphenyl-alkylated-4…
Number of citations: 4 www.mdpi.com
L Fotovic, N Bedekovic, K Piculjan… - Crystal Growth & …, 2022 - ACS Publications
A series of nine cocrystals derived from m-halogenobenzoic acids and m-halogenopyridines (XbzacH–X’py, X, X’ = Cl, Br, I) have been crystallized and their crystal structures are …
Number of citations: 1 pubs.acs.org
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1952 - Wiley Online Library
Whereas 4‐nitropyridine‐N‐oxide is very stable towards dilute solutions of acids in water, its nitro‐group can be replaced by hydroxyl in a quick reaction by treating this substance with …
Number of citations: 12 onlinelibrary.wiley.com
JC Monroe - 2019 - search.proquest.com
Our primary goal, to explore the ground state behavior of low-dimensional antiferromagnets to inform the understanding of the AFM phase of the high-temperature copper (II) oxide …
Number of citations: 1 search.proquest.com
DD Le - 2013 - search.proquest.com
Epigenetic regulation of gene expression is critical to development, cellular homeostasis, and disease pathology. One important factor of the epigenetic signaling system is chromatin …
Number of citations: 3 search.proquest.com
JC Monroe, MM Turnbull - Eur. Chem. Bull, 2019
Number of citations: 3

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